molecular formula C12H11FO2 B011943 5-(2-Fluorophenyl)cyclohexane-1,3-dione CAS No. 102821-72-7

5-(2-Fluorophenyl)cyclohexane-1,3-dione

Cat. No. B011943
M. Wt: 206.21 g/mol
InChI Key: RMEWCTHODLROAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "5-(2-Fluorophenyl)cyclohexane-1,3-dione" often involves multicomponent reactions, such as the Aldol–Michael addition reactions. These methods can yield the products in high yields and are confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds indicates that they can crystallize in various forms, with specific geometric parameters such as monoclinic form and distinct cell dimensions. This provides insights into the potential structure of "5-(2-Fluorophenyl)cyclohexane-1,3-dione," highlighting the importance of X-ray crystallography in determining molecular configurations (Barakat et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane-1,3-dione derivatives demonstrate their utility as scaffolds for synthesizing a variety of value-added organic molecules, including heterocycles and natural products. These derivatives are intermediate for the synthesis of several bioactive molecules, indicating their broad chemical reactivity and application potential (Sharma et al., 2020).

Physical Properties Analysis

While specific data on the physical properties of "5-(2-Fluorophenyl)cyclohexane-1,3-dione" are not directly available, related studies suggest that such compounds typically exhibit distinct crystalline forms and melting points, indicative of their stability and purity. These physical properties are crucial for their practical application in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of cyclohexane-1,3-dione derivatives, including "5-(2-Fluorophenyl)cyclohexane-1,3-dione," are characterized by their reactivity towards various chemical agents. This reactivity facilitates the formation of a wide range of heterocyclic compounds and bioactive molecules, demonstrating their significance in organic synthesis and pharmaceutical chemistry (Sharma et al., 2020).

Scientific Research Applications

  • Bioactive Molecule Synthesis : Cyclohexane-1,3-dione derivatives are valuable for synthesizing bioactive molecules with anti-viral, anti-bacterial, and anti-inflammatory properties (Sharma, Kumar, & Das, 2020).

  • Synthesis of Enamine Derivatives : Fluorinated 2-benzoylcyclohexane-1,3-diones are useful for forming exocyclic enamine derivatives, endocyclic enaminoderivatives, and other complex compounds (Khlebnikova, Isakova, & Lakhvich, 2011).

  • Synthesis of Organic and Heterocyclic Compounds : 5-(Trifluoromethyl)cyclohexane-1,2,3-trione (cVTC) is synthesized as a reactive intermediate for the synthesis of organic and heterocyclic compounds containing fluorine (Obi & Okoro, 2016).

  • Precursor for Diverse Bioactive Compounds : Cyclohexane-1,3-dione derivatives serve as a precursor for synthesizing compounds with herbicidal, pesticidal, and anti-bacterial properties (Sharma, Kumar, & Das, 2021).

  • Stabilizer for Propellants : 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide is a stable stabilizer for double-base propellants (Soliman & El-damaty, 1984).

  • Antibacterial and Anticancer Agents : Certain cyclohexane-1,3-dione derivatives show potential as antibacterial and anticancer agents, with specific compounds exhibiting significant anticancer activity (Chinnamanayakar et al., 2019).

  • Heterocyclic Compound Synthesis : These derivatives also show high cytotoxicity against cancer cell lines, making them useful in the synthesis of heterocyclic compounds with medical applications (Shaaban, Kamel, & Milad, 2014).

  • Crystal Structure Analysis : The crystal structure of related compounds shows a mixture of syn- and anti-forms, important for understanding molecular configurations (Ansell, Moore, & Nielsen, 1971).

  • Synthesis of Fluorophores : The derivatives are used in synthesizing far-red fluorophores for cell imaging and other applications (Levine & Beatty, 2016).

  • Chemosensors for Metal Ions : New chemosensors based on these compounds have been developed for detecting metal ions and have potential applications in cancer research (Subhasri & Anbuselvan, 2015).

Safety And Hazards


  • Safety Data Sheet (SDS) : Refer to the provided MSDS for safety information.

  • Hazardous Properties : As with any chemical, precautions should be taken during handling, storage, and disposal.


Future Directions

Research avenues for 5-(2-Fluorophenyl)cyclohexane-1,3-dione include:



  • Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer).

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Structural Elucidation : Further characterize its crystal structure and solid-state properties.


Remember that this analysis is based on available data, and further studies are essential to fully understand the compound’s properties and potential applications.


properties

IUPAC Name

5-(2-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWCTHODLROAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545777
Record name 5-(2-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)cyclohexane-1,3-dione

CAS RN

102821-72-7
Record name 5-(2-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(2-fluoro-phenyl)-but-3-en-2-one (7.3 g, 44.5 mmol), stage 1, following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Canela, MJ Pérez-Pérez, S Noppen, G Sáez-Calvo… - pstorage-acs-6854636.s3 …
Includes: General chemistry procedures S2 General synthetic procedures and analytical and spectroscopic data of hit 9 and the described compounds S2-S19 Table S1. SMILES strings …

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